4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol
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Overview
Description
4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol is a compound with the linear formula C12H17FN2O . It contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered piperidine ring with a hydroxyl group and a fluorophenyl group attached via a methylene bridge . The compound also contains a secondary and a tertiary amine .Physical and Chemical Properties Analysis
This compound is a solid compound that can take the form of white or pale yellow crystals . It is soluble in solvents such as ethanol and dichloromethane . The melting point of this compound is approximately 95-100 degrees Celsius .Scientific Research Applications
Antimycobacterial Properties
A study explored the synthesis of spiro-piperidin-4-ones, including compounds structurally related to 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol. These compounds demonstrated significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, with one compound being notably more potent than isoniazid and ciprofloxacin, two commonly used anti-TB drugs (Kumar et al., 2008).
Synthesis and Chemical Properties
Another study focused on the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, closely related to the compound . This synthesis involved a domino process providing a δ-amino acid derivative with full stereochemical control, demonstrating the compound's potential for creating biologically relevant polysubstituted piperidines (Salgado et al., 2019).
Application in Fluorescence Probes
In the field of analytical chemistry, a study synthesized a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group, similar to the compound . This probe was used for cyclic detection of ClO(-)/AA redox cycles in aqueous solutions and living cells, demonstrating its potential application in biochemical assays and cellular imaging (Wang, Ni, & Shao, 2016).
Anti-Cancer Properties
A study evaluated the anti-cancer activity of a 1, 2, 4-triazole derivative structurally related to this compound. This compound showed considerable efficacy against Dalton’s Lymphoma Ascitic in mice, providing insights into its potential application in cancer therapy (Arul & Smith, 2016).
Properties
IUPAC Name |
4-[(3-fluoroanilino)methyl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-2-1-3-11(8-10)15-9-12(16)4-6-14-7-5-12/h1-3,8,14-16H,4-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKUNHBPRLZLIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC2=CC(=CC=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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